Nsci

Vue d'ensemble

Description

L'inhibiteur de caspase-3-IN-1 est un inhibiteur de petite molécule spécialement conçu pour cibler et inhiber l'activité de la caspase-3, une caspase d'exécution impliquée dans le processus d'apoptose (mort cellulaire programmée). La caspase-3 joue un rôle crucial dans la phase d'exécution de l'apoptose en clivant divers substrats cellulaires, ce qui conduit au démantèlement systématique de la cellule. L'inhibiteur de caspase-3-IN-1 a suscité un intérêt considérable dans la recherche scientifique en raison de ses applications thérapeutiques potentielles dans les maladies où l'apoptose est dysrégulée, telles que le cancer et les maladies neurodégénératives .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

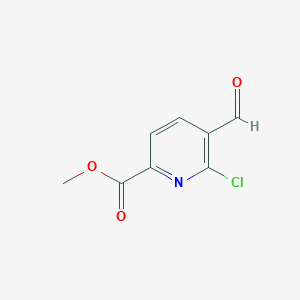

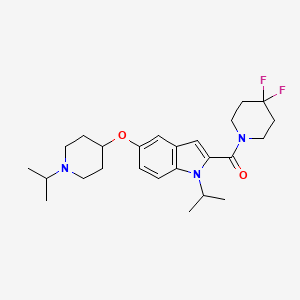

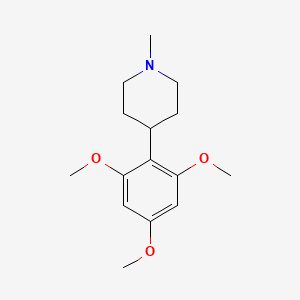

La synthèse de l'inhibiteur de caspase-3-IN-1 implique généralement plusieurs étapes, à partir de matières premières disponibles dans le commerce. La voie de synthèse peut inclure la formation d'intermédiaires clés par des réactions telles que la substitution nucléophile, la condensation et la cyclisationLes conditions de réaction telles que la température, le solvant et les catalyseurs sont soigneusement optimisées pour atteindre un rendement et une pureté élevés .

Méthodes de production industrielle

La production industrielle de l'inhibiteur de caspase-3-IN-1 implique le passage de la synthèse en laboratoire à une échelle plus grande tout en maintenant l'efficacité et la sécurité du processus. Cela peut inclure l'utilisation de réacteurs à flux continu, de plateformes de synthèse automatisées et de techniques de purification avancées telles que la chromatographie liquide haute performance (CLHP). Des mesures de contrôle qualité sont mises en œuvre pour garantir la cohérence et la fiabilité du produit final .

Analyse Des Réactions Chimiques

Types de réactions

L'inhibiteur de caspase-3-IN-1 subit diverses réactions chimiques, notamment :

Oxydation : implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent à l'aide d'oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement à l'aide d'agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant l'inhibiteur de caspase-3-IN-1 comprennent les solvants organiques (par exemple, le dichlorométhane, le méthanol), les acides (par exemple, l'acide chlorhydrique), les bases (par exemple, l'hydroxyde de sodium) et les catalyseurs (par exemple, le palladium sur carbone). Les conditions de réaction telles que la température, la pression et le pH sont soigneusement contrôlées pour obtenir les résultats souhaités .

Principaux produits formés

Les principaux produits formés à partir des réactions impliquant l'inhibiteur de caspase-3-IN-1 dépendent des conditions de réaction spécifiques et des réactifs utilisés. Par exemple, les réactions d'oxydation peuvent produire des dérivés oxydés, tandis que les réactions de substitution peuvent produire des analogues fonctionnalisés présentant une activité biologique accrue .

Applications de la recherche scientifique

L'inhibiteur de caspase-3-IN-1 a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier les mécanismes d'inhibition de la caspase-3 et pour développer de nouveaux inhibiteurs présentant des propriétés améliorées.

Biologie : Employé dans des tests basés sur les cellules pour étudier le rôle de la caspase-3 dans l'apoptose et d'autres processus cellulaires.

Médecine : Exploré comme un agent thérapeutique potentiel pour le traitement des maladies caractérisées par une apoptose dysrégulée, telles que le cancer, la maladie d'Alzheimer et les accidents vasculaires cérébraux.

Industrie : Utilisé dans le développement de tests diagnostiques et de plateformes de criblage pour la découverte de médicaments

Mécanisme d'action

L'inhibiteur de caspase-3-IN-1 exerce ses effets en se liant au site actif de la caspase-3, empêchant ainsi l'enzyme de cliver ses substrats. Cette inhibition est généralement obtenue par la formation d'interactions covalentes ou non covalentes entre l'inhibiteur et les résidus d'acides aminés clés au sein du site actif. Les cibles moléculaires de l'inhibiteur de caspase-3-IN-1 comprennent le résidu de cystéine catalytique et d'autres résidus impliqués dans la reconnaissance et la liaison des substrats. L'inhibition de l'activité de la caspase-3 perturbe les voies de signalisation apoptotique, conduisant à la préservation de la viabilité cellulaire .

Applications De Recherche Scientifique

Caspase-3-IN-1 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the mechanisms of caspase-3 inhibition and to develop new inhibitors with improved properties.

Biology: Employed in cell-based assays to investigate the role of caspase-3 in apoptosis and other cellular processes.

Medicine: Explored as a potential therapeutic agent for the treatment of diseases characterized by dysregulated apoptosis, such as cancer, Alzheimer’s disease, and stroke.

Industry: Utilized in the development of diagnostic assays and screening platforms for drug discovery

Mécanisme D'action

Caspase-3-IN-1 exerts its effects by binding to the active site of caspase-3, thereby preventing the enzyme from cleaving its substrates. This inhibition is typically achieved through the formation of covalent or non-covalent interactions between the inhibitor and key amino acid residues within the active site. The molecular targets of Caspase-3-IN-1 include the catalytic cysteine residue and other residues involved in substrate recognition and binding. The inhibition of caspase-3 activity disrupts the apoptotic signaling pathways, leading to the preservation of cell viability .

Comparaison Avec Des Composés Similaires

Composés similaires

Inhibiteur de caspase-3-IN-2 : Un autre inhibiteur de caspase-3 avec une structure chimique différente mais une activité inhibitrice similaire.

Inhibiteur de caspase-7-IN-1 : Un inhibiteur sélectif de la caspase-7, une autre caspase d'exécution impliquée dans l'apoptose.

Z-VAD-FMK : Un inhibiteur de caspase à large spectre qui cible plusieurs caspases, y compris la caspase-3.

Unicité

L'inhibiteur de caspase-3-IN-1 est unique par sa grande spécificité et sa puissance pour la caspase-3 par rapport aux autres inhibiteurs. Cette spécificité réduit les effets hors cible et améliore son potentiel thérapeutique. De plus, l'inhibiteur de caspase-3-IN-1 s'est avéré avoir des propriétés pharmacocinétiques favorables, ce qui en fait un candidat prometteur pour un développement ultérieur .

Propriétés

IUPAC Name |

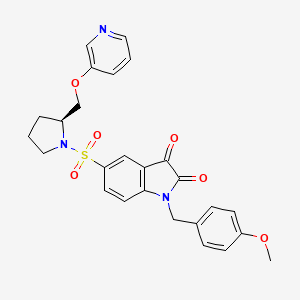

1-[(4-methoxyphenyl)methyl]-5-[(2S)-2-(pyridin-3-yloxymethyl)pyrrolidin-1-yl]sulfonylindole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O6S/c1-34-20-8-6-18(7-9-20)16-28-24-11-10-22(14-23(24)25(30)26(28)31)36(32,33)29-13-3-4-19(29)17-35-21-5-2-12-27-15-21/h2,5-12,14-15,19H,3-4,13,16-17H2,1H3/t19-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDHJBIYJRNFDKS-IBGZPJMESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)S(=O)(=O)N4CCCC4COC5=CN=CC=C5)C(=O)C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)S(=O)(=O)N4CCC[C@H]4COC5=CN=CC=C5)C(=O)C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20469079 | |

| Record name | NSCI | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20469079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872254-32-5 | |

| Record name | NSCI | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20469079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

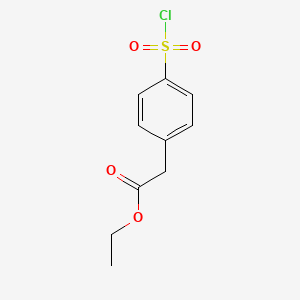

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of N-thiosulfimide?

A1: N-thiosulfimide, also known as thiazyl chloride, has the molecular formula NSCl and a molecular weight of 78.98 g/mol.

Q2: Is there any spectroscopic data available for N-thiosulfimide?

A2: Yes, researchers have used infrared (IR) spectroscopy to characterize N-thiosulfimide and its reaction products. []

Q3: What is known about the sublimation properties of N-thiosulfimide?

A3: N-thiosulfimide exists in equilibrium with its trimer, trithiazyl trichloride (S3N3Cl3). Studies have measured the vapor pressure of NSCl in equilibrium with solid S3N3Cl3, determining thermodynamic properties like enthalpy and entropy of sublimation. []

Q4: How does N-thiosulfimide react with organic nitriles?

A4: N-thiosulfimide reacts with organic nitriles (R-CN) to produce six-membered ring compounds with the general formula RCN3S2Cl2. The reaction can be accelerated with UV irradiation, although this often leads to lower yields. [] In some cases, five-membered ring compounds (RCN2S2+Cl-) can also form. []

Q5: Can N-thiosulfimide be used to synthesize 1,2,3,5-dithiadiazolium salts?

A5: Yes, reacting N-thiosulfimide (as its trimer, trithiazyl trichloride) with tetrachloroethylene or specific nitriles produces 1,2,3,5-dithiadiazolium chlorides ([RCN2S2]Cl). []

Q6: What happens when N-thiosulfimide reacts with highly fluorinated alkenes?

A6: N-thiosulfimide undergoes addition reactions with the carbon-carbon double bond of highly fluorinated alkenes, forming chlorosulfenylaziridines. []

Q7: Are there any studies on the thermolysis of N-thiosulfimide derivatives?

A7: Yes, thermolysis of six-membered ring compounds (RCN3S2Cl2) derived from N-thiosulfimide leads to the formation of five-membered ring compounds (RCN2S2+Cl-). This ring contraction has been investigated using 14N NMR and 1H NMR spectroscopy. []

Q8: Have there been any computational studies on N-thiosulfimide?

A8: While specific computational studies on N-thiosulfimide itself are limited in the provided literature, researchers have utilized molecular modeling techniques like characteristic set of coordinates to calculate force constants and vibrational frequencies of the related molecule NSCl. []

Q9: What is known about the stability of N-thiosulfimide?

A9: N-thiosulfimide tends to exist in equilibrium with its trimeric form, trithiazyl trichloride. The equilibrium between these two forms is temperature dependent. []

Q10: What are some essential tools for research on N-thiosulfimide?

A10: Key tools for investigating N-thiosulfimide include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: To analyze reaction products and study reaction mechanisms. []

- Infrared (IR) Spectroscopy: To characterize the compound and its derivatives. []

- X-ray Diffraction: To determine crystal structures of N-thiosulfimide derivatives and gain insights into their bonding and geometry. []

- Computational Chemistry Software: To perform theoretical calculations and model reactions involving N-thiosulfimide. []

Q11: What are some significant historical milestones in N-thiosulfimide research?

A11: Key milestones include:

- Early investigations into the reactions of N-thiosulfimide with organic nitriles, leading to the synthesis of novel heterocyclic compounds. []

- Exploration of reactions with highly fluorinated alkenes, expanding the synthetic utility of N-thiosulfimide. []

- Use of X-ray crystallography to elucidate the structures of N-thiosulfimide derivatives, providing valuable information about their molecular geometries. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Oxa-spiro[4.5]dec-7-ene](/img/structure/B3161619.png)

![N-(5H-indeno[1,2-b]pyridin-5-yl)acetamide](/img/structure/B3161628.png)

![Ethyl 1-cyclohexyl-2-(furan-3-YL)-1H-benzo[D]imidazole-5-carboxylate](/img/structure/B3161649.png)

![2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide](/img/structure/B3161663.png)